molecular formula C19H22N2O3S B2719554 N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide CAS No. 946225-40-7

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Cat. No. B2719554
CAS RN: 946225-40-7
M. Wt: 358.46
InChI Key: SHTHZOFKHZIHTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” is a complex organic compound. It is a derivative of benzamide , which is the simplest amide derivative of benzoic acid . The compound has a propylsulfonyl group and a tetrahydroquinolin group attached to the nitrogen atom of the benzamide .


Synthesis Analysis

The synthesis of benzamide derivatives, such as “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, can be achieved through direct condensation of benzoic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of benzamide, the parent compound of “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, has been determined in the gas phase by electron diffraction . The structure was analyzed using results from quantum chemical calculations . The structure of the specific compound “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide” would be similar but with additional groups attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Applications

Tetrahydroquinolines are synthesized through various chemical reactions, with their structure being pivotal in pharmaceutical development due to their bioactivity. The Pummerer-type reaction, for instance, is a critical method for synthesizing TQ derivatives, involving intramolecular cyclization and demonstrating the reaction's efficiency and utility in creating complex organic compounds (Toda, Sakagami, & Sano, 1999). Another innovative approach includes the tert-butyl hydroperoxide mediated cascade synthesis of 3-arylsulfonylquinolines, offering a metal-free method for constructing these derivatives, highlighting a simple yet efficient strategy for forming C-S bonds and quinoline rings in a single step (Zhang et al., 2016).

Pharmacological Applications

1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines exhibit potent histone deacetylase (HDAC) inhibitory activity, suggesting their utility in cancer treatment. These compounds, especially N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide, have demonstrated marked antiproliferative activities against prostate cancer cells, underscoring their potential as lead compounds for developing novel cancer therapies (Liu et al., 2015).

Mechanism of Action

The mechanism of action for N-substituted benzamides, which includes “N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide”, involves the induction of apoptosis . This process is initiated by cytochrome c release into the cytosol and caspase-9 activation .

properties

IUPAC Name

N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-2-13-25(23,24)21-12-6-9-15-10-11-17(14-18(15)21)20-19(22)16-7-4-3-5-8-16/h3-5,7-8,10-11,14H,2,6,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTHZOFKHZIHTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

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